CID 5251309
Description
CID 5251309 is a unique compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, this compound could belong to a class of bioactive molecules, such as steroids, bile acids, or synthetic inhibitors, based on analogous compounds discussed in the evidence (e.g., taurocholic acid (CID 6675) and oscillatoxin derivatives (CIDs 101283546, 185389)) .
Properties
InChI |
InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQUYMOUGXPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecicannabine involves several steps, including the formation of the pyrrolizidine core. One common synthetic route involves the reaction of formic acid and dihydrogen peroxide under ambient temperature for 144 hours . This method ensures the formation of the desired alkaloid structure with high purity.
Industrial Production Methods: Industrial production of senecicannabine typically involves the extraction from Senecio species. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate senecicannabine .
Chemical Reactions Analysis
Types of Reactions: Senecicannabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, formic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of senecicannabine can lead to the formation of N-oxides, while reduction can yield reduced pyrrolizidine derivatives .
Scientific Research Applications
Senecicannabine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products
Mechanism of Action
The mechanism of action of senecicannabine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, senecicannabine can inhibit DNA synthesis and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
The comparison framework for CID 5251309 can be inferred from methodologies applied to structurally or functionally related compounds in the evidence. Below is a generalized approach, supplemented with examples from analogous studies:
Structural Similarity
Compounds with shared structural motifs often exhibit overlapping biological activities. For example:
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by a single hydroxyl group but show distinct substrate specificities in transporter assays .
- Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) demonstrate how minor structural modifications (e.g., methylation) alter toxicity profiles and binding affinities .
If this compound is a steroid or bile acid analog, its comparison would focus on functional groups (e.g., hydroxyl, sulfate) and backbone conformations, as seen in mass spectrometry (MS) and chromatographic analyses .
Table 1: Structural Comparison of Selected CIDs
| Compound Name | CID | Key Functional Groups | Biological Role |
|---|---|---|---|
| Taurocholic acid | 6675 | Taurine conjugate | Bile acid, lipid digestion |
| DHEAS | 12594 | Sulfate group | Neurosteroid, hormone precursor |
| Oscillatoxin D | 101283546 | Macrocyclic lactone | Cytotoxin, ion channel modulation |
Functional and Pharmacological Profiles
Functional comparisons rely on experimental data, such as inhibitory potency or substrate specificity. For instance:
- Ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) are inhibitors of organic anion-transporting polypeptides (OATPs), with IC₅₀ values differing by orders of magnitude due to structural variations .
- Betulin (CID 72326) and betulinic acid (CID 64971) exhibit divergent anticancer activities linked to their oxidation states .
If this compound is an inhibitor or substrate, its comparison would require enzyme inhibition assays, cytotoxicity studies, or metabolic stability tests, as highlighted in pharmacokinetic studies .
Analytical and Computational Data
Advanced analytical techniques, such as LC-ESI-MS and GC-MS, enable precise comparisons. For example:
- LC-ESI-MS differentiated ginsenoside Rf (CID 441923) from its isomer pseudoginsenoside F11 (CID 129627604) via distinct fragmentation patterns under collision-induced dissociation (CID) conditions .
- GC-MS resolved oscillatoxin derivatives (CIDs 101283546, 185389) based on retention times and ion chromatograms .
Computational parameters like LogP, solubility, and bioavailability scores (e.g., for CAS 1254115-23-5, CID 57416287) further refine comparisons .
Q & A
Q. Table 1: Checklist for Reproducible Experimental Design
Q. Table 2: Tools for Resolving Data Contradictions
| Tool | Application | Example Use Case |
|---|---|---|
| Meta-analysis | Quantifying effect sizes across studies | Comparing catalytic efficiencies in heterogeneous vs. homogeneous systems |
| Sensitivity analysis | Identifying critical variables | Assessing pH impact on enzyme stability |
| Cross-validation | Testing model robustness | Validating QSAR predictions with new experimental data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
